molecular formula C9H6Cl2 B1398850 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene CAS No. 1312713-23-7

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene

Cat. No.: B1398850
CAS No.: 1312713-23-7
M. Wt: 185.05 g/mol
InChI Key: KMCKBMPMOUPRBG-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is an organic compound characterized by the presence of two chlorine atoms and a prop-2-yn-1-yl group attached to a benzene ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene typically involves the reaction of 1,3-dichlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of reduced derivatives with different functional groups.

Scientific Research Applications

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is utilized in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.

    Environmental Research: Studied for its interactions with various environmental factors and its potential impact.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The prop-2-yn-1-yl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions are facilitated by the compound’s unique electronic structure, which influences its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both chlorine atoms and a prop-2-yn-1-yl group on the benzene ring. This combination imparts specific reactivity patterns and makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,3-dichloro-5-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKBMPMOUPRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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